molecular formula C10H9FO2 B13040433 7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13040433
M. Wt: 180.17 g/mol
InChI Key: ANSARKUZNVLFML-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a fluorine atom at position 7 and a methyl group at position 5 on the benzopyranone scaffold. The benzopyranone core consists of a fused bicyclic structure with a ketone group at position 2. Fluorine substitution enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects. This compound is structurally analogous to naturally occurring flavonoids and isoflavonoids but differs in substituent patterns and functionalization .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-5-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3

InChI Key

ANSARKUZNVLFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CCO2)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzopyranone scaffold is a common framework in natural and synthetic compounds with diverse biological activities. Below is a comparative analysis of 7-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one with structurally related derivatives:

Structural Comparisons

Compound Name Substituents (Positions) Key Structural Features Molecular Weight (g/mol) Reference ID
This compound F (7), CH₃ (5) Fluorine (electron-withdrawing), methyl (electron-donating) ~180 (estimated)
2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one Phenyl (2) Core flavonoid structure; no halogen/methyl ~212
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one OH (3,4,5,7), dihydroxyphenyl (2) Multiple hydroxyl groups; high polarity ~330
(S,E)-5,7-Dihydroxy-6-(7-hydroxy-3,7-dimethyloct-2-en-1-yl)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one Prenyl chain (6), OH (5,7,4') Prenylated side chain; complex hydrophobicity ~470
7-Bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one Br (7), F (8) Halogenated; high lipophilicity ~245
2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one OCH₃ (5'), OH (3,4,5,7) Methoxy group; mixed solubility profile ~360

Physicochemical Properties

  • Lipophilicity : The fluorine and methyl groups in the target compound increase lipophilicity (logP ~2.5) compared to hydroxyl-rich derivatives like 2-(3,4-dihydroxyphenyl)-... (logP ~0.5) . Prenylated derivatives (e.g., mimulone B) exhibit even higher logP values (~4.0) due to hydrophobic side chains .
  • Solubility : Polar substituents (e.g., hydroxyls in FDB011004) enhance water solubility, whereas halogenation (F, Br) and alkyl groups reduce it .
  • Acidity : Fluorine’s electronegativity increases the acidity of adjacent protons, whereas hydroxyl groups (pKa ~8–10) dominate in compounds like eriodictyol glycosides .

Biological Activity

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS Number: 295779-81-6) is a synthetic compound belonging to the benzopyran class, known for its diverse biological activities. This article delves into its biological activity, focusing on its antifungal, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FO2C_{10}H_9FO_2. The presence of a fluorine atom and a methyl group at specific positions enhances its biological activity compared to other benzopyran derivatives.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains.

Case Study: Antifungal Efficacy

A study evaluated the compound's efficacy against Fusarium oxysporum, a significant plant pathogen. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL, demonstrating superior activity compared to standard antifungal agents like ketoconazole (MIC = 16 µg/mL) .

CompoundMIC (µg/mL)Control (Ketoconazole)
This compound12.516

Antimicrobial Activity

The compound has also shown promising results in inhibiting bacterial growth. A study assessed its activity against various bacterial strains including Bacillus subtilis and Escherichia coli.

Case Study: Antimicrobial Efficacy

The compound exhibited significant antibacterial activity with an MIC of 20 µg/mL against Bacillus subtilis, while the control antibiotic tetracycline had an MIC of 25 µg/mL.

Bacterial StrainMIC (µg/mL)Control (Tetracycline)
Bacillus subtilis2025
Escherichia coli3035

The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. The structure–activity relationship (SAR) studies suggest that the fluorine substitution enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Structure–Activity Relationship (SAR)

Research indicates that modifications in the benzopyran structure significantly affect biological activity. For instance, the introduction of different substituents at the C7 position has been shown to enhance antifungal properties. Compounds with halogen substitutions generally exhibit increased potency due to their electronic effects on the aromatic system .

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